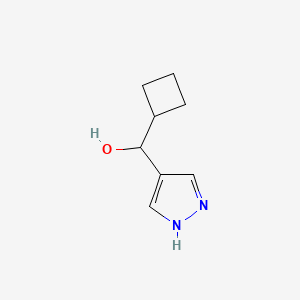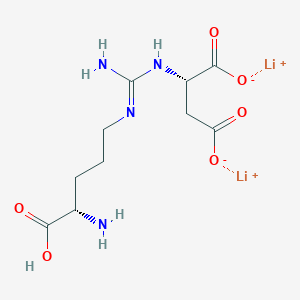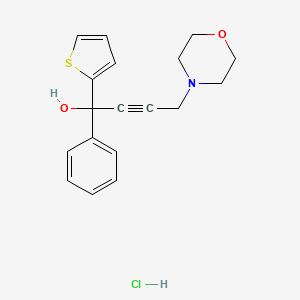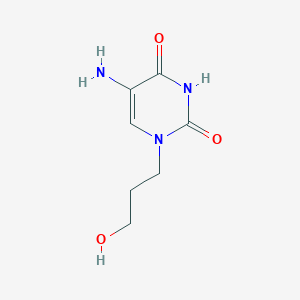
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of amino-alcohols. One common method is the reaction of 5-amino-1-pentanol with a suitable cyclizing agent under controlled conditions . The reaction conditions often include the use of catalysts such as RuHCl(CO)(PPh3)3 or RuCl2(PPh3)4, which facilitate the formation of the desired cyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate the use of advanced catalytic systems to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-(3-hydroxypropyl)pyrazole: This compound shares a similar structure but has a pyrazole ring instead of a pyrimidine ring.
7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides: These compounds have a similar heterocyclic core and are used in medicinal chemistry.
Uniqueness
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H11N3O3 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c8-5-4-10(2-1-3-11)7(13)9-6(5)12/h4,11H,1-3,8H2,(H,9,12,13) |
Clave InChI |
XHQYFVNDSSSRDK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1CCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



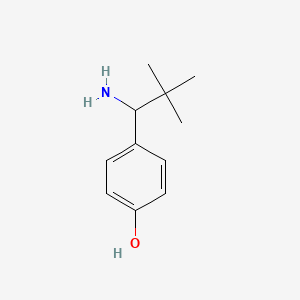
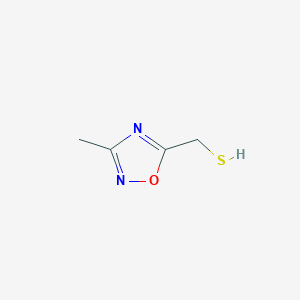
![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)

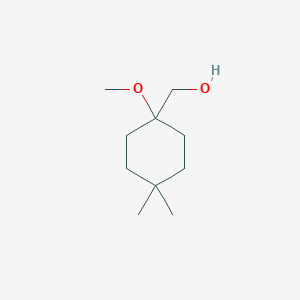
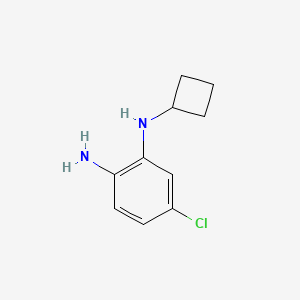
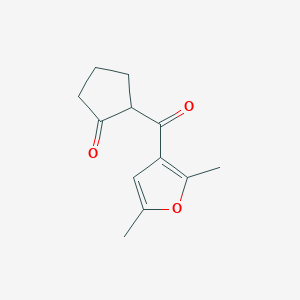
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
